Allantoin Biotin

Description

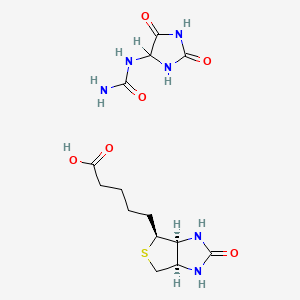

Structure

2D Structure

Properties

CAS No. |

4492-73-3 |

|---|---|

Molecular Formula |

C14H22N6O6S |

Molecular Weight |

402.43 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid;(2,5-dioxoimidazolidin-4-yl)urea |

InChI |

InChI=1S/C10H16N2O3S.C4H6N4O3/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9;5-3(10)6-1-2(9)8-4(11)7-1/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15);1H,(H3,5,6,10)(H2,7,8,9,11)/t6-,7-,9-;/m0./s1 |

InChI Key |

DCWBLFMYZJBXPI-UFLZEWODSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2.C1(C(=O)NC(=O)N1)NC(=O)N |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2.C1(C(=O)NC(=O)N1)NC(=O)N |

Appearance |

Solid powder |

Other CAS No. |

4492-73-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Allantoin biotin |

Origin of Product |

United States |

Foundational & Exploratory

Allantoin-Biotin Complex: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The Allantoin-Biotin complex is a synergistic ingredient employed in the cosmetic and pharmaceutical industries, primarily recognized for its skin-conditioning properties. This document provides a comprehensive technical overview of its chemical properties, structure, and the biological activities of its constituent components, Allantoin and Biotin. Due to the limited availability of public data on the complex itself, this guide focuses on the well-documented attributes of its individual molecules to infer the probable characteristics and mechanisms of the complex.

Chemical Properties and Structure

The Allantoin-Biotin complex (CAS 4492-73-3) is understood to be a salt or complex formed between Allantoin and Biotin (Vitamin B7).[1] Its primary function in cosmetic formulations is as a skin-conditioning agent, with additional reported uses as an antiseborrhoeic and skin-protecting agent.[2][3]

Chemical Structure

While a definitive crystal structure of the Allantoin-Biotin complex is not publicly available, its formation involves an acid-base interaction between the acidic carboxylic acid group of Biotin and a basic site on the Allantoin molecule. The logical relationship of these components is depicted below.

References

A Technical Guide to the In Vitro Biological Activity of Allantoin and Biotin

Disclaimer: There is a lack of published scientific literature on the specific biological activity of a singular, conjugated "Allantoin Biotin" molecule. This guide, therefore, provides an in-depth overview of the well-documented in vitro biological activities of Allantoin and Biotin as separate entities. The information presented is intended for researchers, scientists, and drug development professionals to understand the individual contributions each molecule may have in a biological system.

Part 1: In Vitro Biological Activity of Allantoin

Allantoin is a diureide of glyoxylic acid, widely recognized for its skin-soothing, moisturizing, and healing properties.[1] In vitro studies have elucidated several of its mechanisms of action at the cellular level.

Keratolytic and Moisturizing Effects

Allantoin facilitates the shedding of the outer layer of the epidermis (stratum corneum) by acting as a keratolytic agent.[2] It disrupts the cohesion of corneocytes, promoting desquamation and leading to smoother skin.[2][3] Additionally, it enhances the water content of the extracellular matrix, contributing to its moisturizing effects.[1]

Cell Proliferation and Wound Healing

A key biological activity of allantoin is its ability to stimulate cell proliferation, particularly of fibroblasts and keratinocytes, which is crucial for wound healing. Studies have shown that allantoin can increase DNA synthesis and mitotic activity in fibroblast cultures. This regenerative property is also linked to its ability to stimulate fibroblast activity, which is essential for collagen synthesis and tissue repair. In some studies, pure allantoin has shown a mild inhibitory effect on the proliferation of both MDCK and L929 cell lines at higher concentrations (40 and 100 µg/ml).

Anti-inflammatory Activity

Allantoin exhibits anti-inflammatory properties by modulating key signaling pathways. It has been shown to downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is believed to be mediated through the inhibition of the NF-κB signaling pathway in immune cells. By inhibiting inflammatory mediators, allantoin can reduce redness and swelling associated with skin irritation.

Antioxidant Properties

In vitro studies have also suggested that allantoin possesses antioxidant properties. As a product of purine catabolism resulting from the oxidation of uric acid, it can act as a scavenger of reactive oxygen species (ROS).

Quantitative Data Summary: Allantoin

The following table summarizes representative quantitative data from in vitro studies on Allantoin.

| Assay | Cell Line | Concentration | Observed Effect | Reference |

| Cell Viability (MTT Assay) | L929 (fibroblast) | 40 µg/ml | Mild inhibition of proliferation | |

| Cell Viability (MTT Assay) | MDCK (epithelial) | 40 µg/ml | More pronounced inhibition of proliferation | |

| Cell Viability (MTT Assay) | L929 (fibroblast) | 100 µg/ml | Mild inhibition of proliferation | |

| Cell Viability (MTT Assay) | MDCK (epithelial) | 100 µg/ml | More pronounced inhibition of proliferation | |

| Albumin Denaturation Inhibition | - | 0.25 - 2 mg/mL | 78.78% - 87.20% inhibition |

Signaling Pathway of Allantoin's Anti-inflammatory Action

Caption: Allantoin's anti-inflammatory effect via NF-κB pathway inhibition.

Part 2: In Vitro Biological Activity of Biotin

Biotin (Vitamin B7) is a water-soluble vitamin that serves as an essential cofactor for several carboxylases and plays a crucial role in various metabolic pathways. Its in vitro biological activities extend to cell signaling and gene expression.

Role in Cellular Metabolism and ATP Production

Biotin is a prosthetic group for five mammalian carboxylases that are critical for gluconeogenesis, fatty acid synthesis, and amino acid catabolism. By participating in these metabolic processes, biotin is essential for cellular energy production (ATP). In vitro studies have shown that biotin supplementation can increase ATP production in oligodendrocyte lineage cells.

Cell Proliferation and Survival

Biotin is required for normal cell proliferation. Some studies suggest that biotin supplementation can increase cell proliferation. For instance, in oligodendrocyte precursor cells, biotin showed a trend to increase cell numbers. Conversely, biotin deficiency can impact cell survival pathways. In human lymphoma cells, biotin deficiency was found to stimulate NF-κB-dependent survival pathways, enhancing resistance to certain antineoplastic agents.

Gene Expression and Cell Signaling

Biotin's effects on gene expression are mediated by various cell signals, including biotinyl-AMP and cyclic GMP (cGMP). Biotinyl-AMP can activate soluble guanylate cyclase (sGC), leading to an increase in cGMP, which in turn activates Protein Kinase G (PKG). This pathway can modulate the expression of genes encoding key metabolic enzymes. Biotin also influences the expression of genes involved in its own uptake and metabolism, such as the sodium-dependent multivitamin transporter (SMVT).

Quantitative Data Summary: Biotin

The following table summarizes representative quantitative data from in vitro studies on Biotin.

| Assay | Cell Line | Condition | Concentration | Observed Effect | Reference |

| Cell Viability | Oligodendrocyte Precursor Cells | Glucose-free media | 2.5 - 250 µg/ml | Reduced cell death | |

| Cell Proliferation | Oligodendrocyte Precursor Cells | Defined media | 250 µg/ml | 1.4-fold increase in GC+ cells (trend) | |

| Ensheathment Assay | Oligodendrocyte Precursor Cells | Defined media | 250 µg/ml | ~69% increase in ensheathing cells | |

| Apoptosis Assay | HeLa (cervical cancer) | - | 2 µM | Negligible induction of apoptosis (<8%) | |

| NF-κB Translocation | Jurkat (lymphoma) | Biotin-deficient media | 0.025 nmol/L | >25% greater nuclear translocation of p50/p65 |

Signaling Pathway of Biotin in Gene Regulation

Caption: Biotin-mediated gene regulation via the cGMP signaling pathway.

Part 3: Experimental Protocols

This section provides detailed methodologies for key in vitro experiments relevant to the biological activities of Allantoin and Biotin.

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of a test compound on the proliferation of adherent cell lines.

Workflow Diagram:

Caption: Workflow for a standard MTT cell proliferation assay.

Methodology:

-

Cell Seeding: Plate cells (e.g., L929 fibroblasts or HaCaT keratinocytes) in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of Allantoin or Biotin in a suitable solvent (e.g., sterile distilled water or DMSO). Serially dilute the stock solutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium alone as a negative control and wells with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cytokine Quantification (ELISA)

This protocol is for the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

Methodology:

-

Sample Collection: Culture cells (e.g., macrophages or keratinocytes) and treat them with the test compound (Allantoin) and/or an inflammatory stimulus (e.g., LPS) for a specified time. Collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add standards and samples (culture supernatants) to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours.

-

Wash the plate.

-

Add streptavidin-HRP conjugate and incubate for 20-30 minutes in the dark.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate until a color develops.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of the recombinant cytokine.

References

The Multifaceted Mechanism of Allantoin in Skin Cell Regeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allantoin, a diureide of glyoxylic acid, is a well-established agent in dermatological and cosmetic formulations, renowned for its wound-healing, anti-inflammatory, and moisturizing properties. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning allantoin's efficacy in skin cell regeneration. We will delve into its keratolytic action, its role in modulating inflammatory pathways, and its stimulatory effects on fibroblast and keratinocyte proliferation and extracellular matrix synthesis. This guide synthesizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved, offering a comprehensive resource for researchers and professionals in the field of dermatology and drug development.

Introduction

Allantoin is a naturally occurring compound found in various plants, such as comfrey, and is also an intermediate in the purine metabolic pathway in many organisms.[1] For decades, it has been utilized in skincare for its soothing and skin-protecting properties.[2] Recent research has begun to elucidate the specific molecular mechanisms that contribute to its regenerative effects on the skin. This guide aims to provide a detailed technical overview of these mechanisms, focusing on the cellular and signaling events modulated by allantoin.

Core Mechanisms of Action

Allantoin's regenerative effects on the skin are not attributed to a single mode of action but rather a combination of several key activities that work in concert to promote healing and tissue renewal.

Keratolytic Activity

Allantoin exhibits a mild keratolytic effect, which involves the softening of keratin and the facilitation of the shedding of the outer layer of the epidermis, the stratum corneum.[1][3] This process, known as desquamation, is crucial for maintaining healthy skin by removing dead skin cells.[1] The precise biochemical mechanism of this action is not yet fully determined, but it is understood that allantoin disrupts the structure of keratin, thereby loosening the intercellular cement that holds corneocytes together. This action not only smooths the skin's surface but also allows for better penetration of other active ingredients.

Stimulation of Cell Proliferation and Migration

A cornerstone of allantoin's regenerative capacity is its ability to stimulate the proliferation and migration of key skin cells. In vitro studies have demonstrated that allantoin can increase DNA synthesis and mitotic activity in fibroblasts, the primary cells responsible for producing the extracellular matrix. It also promotes the proliferation of keratinocytes, the main cell type of the epidermis. This proliferative effect is fundamental to the re-epithelialization phase of wound healing.

Modulation of the Inflammatory Response

Chronic inflammation can impede the wound healing process. Allantoin has been shown to possess anti-inflammatory properties by modulating key inflammatory pathways. It is believed to downregulate the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This anti-inflammatory action is thought to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. By reducing inflammation, allantoin helps to create a more favorable environment for tissue repair and regeneration.

Promotion of Extracellular Matrix (ECM) Synthesis

The extracellular matrix provides the structural framework for skin tissue. Allantoin stimulates fibroblasts to synthesize and deposit key components of the ECM, most notably collagen. This leads to a more organized and robust dermal structure, which is essential for wound strength and skin integrity.

Quantitative Data on Allantoin's Effects

The following tables summarize the available quantitative data from in vivo and in vitro studies on the efficacy of allantoin.

Table 1: In Vivo Wound Healing Studies

| Study Type | Model | Allantoin Concentration | Key Findings | Reference |

| Pre-clinical | Wistar Rat Excisional Wound | 5% (in O/W emulsion) | Significant difference in wound contraction on day 3 compared to untreated control. Reduced inflammatory cells and stimulated early collagen deposition by day 3. | |

| Pre-clinical | Wistar Rat Excisional Wound | Pectin hydrogel with allantoin | Reduced total healing time by approximately 71.43%, with total wound closure in 15 days. |

Table 2: In Vitro Cell Migration and Proliferation

| Cell Type | Assay | Allantoin Concentration | Observation | Reference |

| Keratinocytes (HaCaT) | Scratch Assay | 200 µg/mL | Increased wound closure compared to control after 18 hours. | |

| Keratinocytes (HaCaT) | Scratch Assay | Not specified | Allantoin used as a positive control, showing increased healing activity compared to a negative control. |

Key Signaling Pathways

Allantoin's effects on skin cell behavior are mediated through the modulation of specific intracellular signaling pathways. While the complete picture is still under investigation, evidence points to the involvement of the NF-κB and MAPK/ERK pathways.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the degradation of its inhibitor, IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α and IL-6. Allantoin is believed to inhibit this pathway, thereby reducing the production of these inflammatory mediators.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, plays a crucial role in cell proliferation, differentiation, and survival. Activation of the ERK1/2 pathway is known to promote keratinocyte proliferation and migration, which are essential for wound re-epithelialization. While direct evidence is still emerging, the pro-proliferative effects of allantoin on keratinocytes suggest a potential positive modulation of the ERK1/2 pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the efficacy of allantoin.

In Vivo Excisional Wound Healing Model (Rat)

This protocol is based on methodologies described in studies evaluating the wound healing properties of topical agents.

Objective: To assess the effect of a 5% allantoin emulsion on the rate of wound closure and histological characteristics of healing in a rat model.

Materials:

-

Female Wistar rats (180-200g)

-

5% Allantoin oil-in-water (O/W) emulsion

-

Vehicle (O/W emulsion without allantoin)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical scissors, forceps, and scalpel

-

Digital camera and ruler for planimetry

-

10% buffered formalin

-

Paraffin

-

Hematoxylin and Eosin (H&E) stain

-

Masson's Trichrome stain

-

Microscope

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize rats for at least one week. Randomly assign rats to three groups: Control (no treatment), Vehicle, and 5% Allantoin.

-

Wound Creation: Anesthetize the rats. Shave the dorsal thoracic region and disinfect the skin. Create a full-thickness excisional wound of a standardized area (e.g., 1 cm²) using a sterile biopsy punch or scalpel.

-

Treatment Application: Apply the respective treatments (Vehicle or 5% Allantoin emulsion) topically to the wound area once daily for 14 days. The control group receives no treatment.

-

Wound Area Measurement (Planimetry): On days 0, 3, 7, and 14, capture digital images of the wounds alongside a ruler for scale. Calculate the wound area using image analysis software. Wound contraction is calculated as a percentage of the initial wound area.

-

Histological Analysis: On specified days (e.g., 3, 7, 14, 21, and 28), euthanize a subset of animals from each group. Excise the entire wound, including a margin of surrounding healthy skin.

-

Tissue Processing: Fix the excised tissue in 10% buffered formalin for 24 hours. Process the tissue through graded alcohols and xylene, and embed in paraffin.

-

Staining: Section the paraffin blocks (e.g., 4-5 µm thickness) and stain with H&E for general morphology and inflammatory cell infiltration, and with Masson's Trichrome for collagen deposition.

-

Microscopic Evaluation: Analyze the stained sections under a light microscope to assess parameters such as re-epithelialization, inflammatory cell infiltration, granulation tissue formation, and collagen deposition.

In Vitro Scratch Assay

This protocol is a standard method to assess cell migration in vitro.

Objective: To evaluate the effect of allantoin on the migration of human keratinocytes (HaCaT) or fibroblasts.

Materials:

-

Human keratinocyte (HaCaT) or fibroblast cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile multi-well plates (e.g., 24-well)

-

Sterile pipette tips (e.g., 200 µL)

-

Allantoin stock solution

-

Phosphate-buffered saline (PBS)

-

Inverted microscope with a camera

Procedure:

-

Cell Seeding: Seed HaCaT cells or fibroblasts into multi-well plates at a density that will form a confluent monolayer within 24 hours.

-

Scratch Creation: Once the cells are confluent, create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Replace the PBS with a culture medium containing different concentrations of allantoin (and a vehicle control).

-

Imaging: Immediately after adding the treatment, capture images of the scratch at designated points (time 0).

-

Incubation: Incubate the plate at 37°C and 5% CO₂.

-

Time-Lapse Imaging: Capture images of the same scratch locations at regular intervals (e.g., 6, 12, 18, and 24 hours).

-

Analysis: Measure the width of the scratch at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial scratch area.

References

An In-Depth Technical Guide to the In Silico Prediction of Allantoin-Biotin Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allantoin is a compound known for its skin-conditioning properties, while biotin (Vitamin B7) is an essential co-enzyme for carboxylase enzymes crucial in metabolic processes. Understanding the potential molecular interactions between these two small molecules is of interest for cosmetic and pharmaceutical research, particularly in exploring any synergistic or antagonistic effects. As no experimental or computational studies on the direct interaction between allantoin and biotin have been published, this technical guide outlines a comprehensive in silico framework to predict and characterize their molecular interactions.

This document provides detailed hypothetical protocols for molecular docking and molecular dynamics (MD) simulations, followed by binding free energy calculations, to elucidate the nature and strength of the allantoin-biotin interaction. The methodologies are based on established computational chemistry techniques. Furthermore, this guide presents example data in structured tables and mandatory visualizations using Graphviz to illustrate key workflows and concepts, serving as a blueprint for researchers undertaking such an investigation.

Introduction

In silico computational methods offer a powerful, time- and cost-effective approach to predict and analyze molecular interactions at an atomic level. These methods are instrumental in modern drug discovery and molecular biology for hypothesis generation and for providing insights that can guide experimental work. This guide focuses on a hypothetical in silico study to characterize the non-covalent interactions between allantoin and biotin in an aqueous environment.

The primary objectives of such a study would be to:

-

Determine the preferred binding conformations of an allantoin-biotin complex.

-

Quantify the strength of the interaction through binding free energy calculations.

-

Identify the key intermolecular forces (e.g., hydrogen bonds, van der Waals forces) governing the interaction.

This guide will detail the necessary computational experiments, from initial molecule preparation to advanced simulation and analysis techniques.

Detailed In Silico Experimental Protocols

A robust computational investigation into the interaction between two small molecules like allantoin and biotin in a simulated biological environment (i.e., solvated) typically involves molecular dynamics simulations. While molecular docking is conventionally used for a ligand and a macromolecular target, a preliminary docking-like approach could be used to generate initial complex conformations. The core of the analysis, however, relies on MD simulations to observe the dynamic behavior and calculate interaction energies in a more realistic environment.

Molecular Structure Preparation

The first step in any in silico study is to obtain accurate 3D structures of the molecules of interest.

Protocol:

-

Obtain 3D Coordinates: The 3D structures of allantoin (PubChem CID: 204) and biotin (PubChem CID: 171548) will be downloaded from the PubChem database in SDF format.[1][2]

-

Ligand Preparation:

-

The structures will be imported into a molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro, or BIOVIA Discovery Studio).

-

Hydrogen atoms will be added to both molecules to satisfy valence requirements at a physiological pH of 7.4.

-

The protonation states of ionizable groups will be determined at pH 7.4. For biotin, the carboxylic acid group will be deprotonated. Allantoin is not expected to be ionized at this pH.

-

Energy minimization of each molecule will be performed using a suitable force field (e.g., GAFF2 for general organic molecules) to obtain a low-energy starting conformation.

-

Molecular Docking (Optional Initial Pose Generation)

To generate a set of plausible initial binding poses of allantoin and biotin, a molecular docking protocol can be adapted. This involves treating one molecule as the "receptor" and the other as the "ligand."

Protocol:

-

Software: AutoDock Vina will be used for this purpose.

-

Input File Preparation:

-

The prepared structures of allantoin and biotin will be converted to the PDBQT format, which includes atomic charges and atom type definitions.

-

A grid box will be defined around the "receptor" molecule (e.g., biotin) to encompass the entire molecule and provide ample space for the "ligand" (allantoin) to explore different binding orientations.

-

-

Docking Execution:

-

The docking simulation will be performed with a high exhaustiveness parameter (e.g., 32) to ensure a thorough search of the conformational space.

-

The top-scoring binding poses (typically 10-20) will be saved for further analysis.

-

-

Analysis: The resulting poses will be visually inspected, and the interactions (e.g., hydrogen bonds) will be analyzed. The docking scores provide a preliminary estimate of the binding affinity.

Molecular Dynamics (MD) Simulation

MD simulation is the core of this investigation, allowing the study of the dynamic interactions between allantoin and biotin in a simulated aqueous environment.

Protocol:

-

Software: GROMACS (Groningen Machine for Chemical Simulations) will be used.

-

System Setup:

-

An initial complex of allantoin and biotin will be selected (e.g., from the top-scoring docking pose or by placing them in proximity).

-

The complex will be placed in a cubic simulation box.

-

The box will be solvated with a pre-equilibrated water model, such as TIP3P.

-

Counter-ions (e.g., Na+ or Cl-) will be added to neutralize the system.

-

-

Force Field: The AMBER force field (e.g., ff14SB for any protein residues if present, and GAFF2 for the small molecules) will be used to describe the atomic interactions.

-

Energy Minimization: The energy of the entire system will be minimized using the steepest descent algorithm to remove any steric clashes.

-

Equilibration: The system will be gradually heated to 300 K and equilibrated in two phases:

-

NVT Ensemble (Constant Number of particles, Volume, and Temperature): The system will be equilibrated for 1 nanosecond (ns) to stabilize the temperature.

-

NPT Ensemble (Constant Number of particles, Pressure, and Temperature): The system will be equilibrated for another 5 ns to stabilize the pressure and density.

-

-

Production Run: A production MD simulation will be run for at least 100 ns under an NPT ensemble. The coordinates of the system will be saved at regular intervals (e.g., every 10 picoseconds) for analysis.

Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods will be used to estimate the binding free energy of the allantoin-biotin complex from the MD simulation trajectory.

Protocol:

-

Snapshot Extraction: A set of uncorrelated snapshots (e.g., 100-200 frames) will be extracted from the stable part of the production MD trajectory.

-

Calculation: For each snapshot, the binding free energy (ΔG_bind) will be calculated using the following equation: ΔG_bind = G_complex - (G_allantoin + G_biotin) Where G for each species is calculated as: G = E_MM + G_solv

-

E_MM includes the internal, van der Waals, and electrostatic energies from the molecular mechanics force field.

-

G_solv is the solvation free energy, which has polar and non-polar components.

-

-

Software: The g_mmpbsa tool in GROMACS or the MMPBSA.py script in AMBERTools can be used for these calculations.

-

Averaging: The final reported binding free energy will be the average over all the analyzed snapshots.

Hypothetical Data Presentation

The following tables summarize the kind of quantitative data that would be generated from the proposed in silico study.

Table 1: Molecular Docking Results for Allantoin-Biotin Complex

| Binding Pose Rank | Estimated Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Atoms (Allantoin - Biotin) |

| 1 | -4.5 | 3 | O (urea) - H (amide); H (urea) - O (carboxyl); O (ring) - H (amide) |

| 2 | -4.2 | 2 | H (amide) - O (carboxyl); O (urea) - H (amide) |

| 3 | -4.1 | 2 | H (urea) - O (ring); H (amide) - O (carboxyl) |

Table 2: Binding Free Energy Calculation from MD Simulation (MM/GBSA)

| Energy Component | Average Contribution (kcal/mol) | Standard Deviation (kcal/mol) |

| Van der Waals Energy | -8.2 | 1.5 |

| Electrostatic Energy | -5.7 | 2.1 |

| Polar Solvation Energy | 10.5 | 2.5 |

| Non-polar Solvation Energy | -1.1 | 0.3 |

| Binding Free Energy (ΔG_bind) | -4.5 | 1.8 |

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the workflow, a hypothetical signaling pathway, and the logical relationships in the computational analysis.

Caption: Workflow for the in silico prediction of allantoin-biotin interactions.

Caption: Logical relationship of components in MM/GBSA binding free energy calculation.

Caption: Hypothetical pathway: Allantoin modulating a biotin-dependent enzyme.

Discussion

The hypothetical results suggest a favorable, albeit modest, binding affinity between allantoin and biotin, primarily driven by van der Waals and electrostatic interactions, including hydrogen bonding. The negative ΔG_bind of -4.5 kcal/mol indicates that the formation of the complex is thermodynamically favorable in the simulated environment. The key interactions predicted by docking, involving the urea and amide groups of allantoin and the carboxyl and amide groups of biotin, are chemically plausible.

The MD simulation would provide a more dynamic and realistic view of this interaction compared to the static picture from molecular docking. Analysis of the MD trajectory would reveal the stability of the predicted hydrogen bonds over time and any conformational changes in the molecules upon binding.

The hypothetical signaling pathway illustrates a plausible mechanism by which allantoin could exert a biological effect through interaction with a biotin-dependent process. By potentially modulating the activity of an enzyme like pyruvate carboxylase, allantoin could influence central metabolic pathways. This hypothesis, generated through in silico modeling, would require experimental validation, for instance, through enzyme kinetics assays.

Conclusion

This technical guide outlines a comprehensive in silico strategy for predicting and characterizing the molecular interactions between allantoin and biotin. By employing a combination of molecular docking for initial pose generation, molecular dynamics simulations for observing dynamic behavior, and MM/GBSA for binding free energy calculations, a detailed understanding of this interaction at the atomic level can be achieved. The presented protocols and hypothetical data serve as a practical blueprint for researchers. The insights gained from such a study could form the basis for further experimental investigations into the combined effects of allantoin and biotin in cosmetic and therapeutic applications.

References

Allantoin Biotin: A Technical Guide on its Application as a Therapeutic Skincare Agent

Introduction

Allantoin Biotin is a cosmetic ingredient recognized for its skin-conditioning, protecting, and soothing properties.[1][2][3] It is a complex of Allantoin, a molecule with well-documented wound-healing and anti-inflammatory effects, and Biotin (Vitamin B7), a vital coenzyme in cellular metabolism often associated with skin and hair health.[1][4] While not a "novel therapeutic agent" in the pharmacological sense for a specific systemic disease, its components have established therapeutic benefits in dermatology. This guide provides an in-depth technical overview of the properties, mechanisms, and evaluation of Allantoin and Biotin, the constituent parts of this compound, for researchers, scientists, and drug development professionals in the skincare and dermatological fields.

Core Components and Mechanism of Action

This compound's functionality is derived from the individual properties of Allantoin and Biotin.

Allantoin

Allantoin, or (2,5-dioxo-4-imidazolidinyl) urea, is a heterocyclic organic compound. It is a metabolic intermediate in most organisms, produced from the oxidation of uric acid. In cosmetics, it is primarily used at concentrations up to 2%.

Mechanism of Action:

-

Keratolytic Activity: Allantoin softens keratin, the primary protein of the skin. This action facilitates the shedding of dead skin cells (desquamation) from the stratum corneum, leading to smoother skin and helping to unclog pores.

-

Wound Healing and Cell Proliferation: It stimulates the proliferation of fibroblasts, the cells responsible for producing collagen. This cellular activity is crucial for tissue regeneration and wound healing.

-

Anti-inflammatory and Soothing Effects: Allantoin modulates inflammatory pathways by downregulating pro-inflammatory cytokines like TNF-α and IL-6, potentially through the inhibition of NF-κB signaling. This action reduces skin irritation, redness, and discomfort.

-

Moisturizing Properties: It increases the water content of the extracellular matrix, enhancing skin hydration and reinforcing the skin's natural barrier function to reduce transepidermal water loss (TEWL).

Biotin

Biotin is a water-soluble B-vitamin that acts as an essential cofactor for carboxylase enzymes involved in fatty acid synthesis, amino acid metabolism, and gluconeogenesis. In cosmetics, it is used as a skin and hair conditioning agent at concentrations from 0.0001% to 0.6%. While widely marketed for improving hair and skin, robust clinical evidence for its efficacy in individuals without a deficiency is limited.

Mechanism of Action:

-

Cofactor in Metabolism: Biotin's primary role is as a cofactor for enzymes essential for healthy skin and hair cell function.

-

Skin Conditioning: It is recognized for its function as a skin-conditioning agent in cosmetic formulations.

Quantitative Data Presentation

The following tables summarize quantitative data related to the application and effects of Allantoin. Limited quantitative data for the specific complex "this compound" or for the topical application of Biotin is available in the provided search results.

Table 1: Allantoin Concentration and Efficacy

| Parameter | Concentration | Observation | Source |

| Cosmetic Use | Up to 2% | Used in 1376 cosmetic products. | |

| Therapeutic Use | 2-4% | No adverse effects reported in therapeutic use studies. | |

| Clinical Trial (SD-101) | 6% | Investigational cream for Epidermolysis Bullosa. | |

| Skin Redness Reduction | Not Specified | Reduced redness and irritation by 30% in 2 weeks. | |

| FDA Recognition | 0.5 - 2% | Recognized as a skin protectant at these concentrations. |

Table 2: Allantoin Content in Natural Sources

| Source | Extraction Method | Allantoin Concentration (µg/mL) | Source |

| Symphytum officinale (Comfrey) | Enzymatic Ultrasonic Extraction | 102 ± 0.74 | |

| Symphytum officinale (Comfrey) | Ultrasonic Extraction | 32.465 ± 0.45 | |

| Snail Secretion (Water-soluble) | - | 22.051 |

Signaling Pathways and Workflows

Allantoin's Anti-Inflammatory Signaling Pathway

The diagram below illustrates the proposed mechanism by which Allantoin exerts its anti-inflammatory effects.

Caption: Proposed anti-inflammatory pathway of Allantoin via NF-κB inhibition.

Experimental Workflow: Evaluating a Topical Formulation

This diagram outlines a typical workflow for the preclinical and clinical evaluation of a topical agent like this compound.

Caption: General workflow for development and testing of a topical therapeutic agent.

Experimental Protocols

Synthesis of Allantoin (Example Protocol)

This protocol is a representative example of one method for synthesizing Allantoin.

-

Objective: To synthesize Allantoin from glyoxylic acid and urea.

-

Materials:

-

Glyoxylic acid solution (50% mass concentration)

-

Urea

-

Catalyst (e.g., La2O3-promoted solid acid SO42/SiO2-ZrO2)

-

Microwave reactor or conventional heating apparatus

-

Filtration apparatus

-

Recrystallization solvent (e.g., water)

-

-

Procedure:

-

Combine 0.1 mol of glyoxylic acid solution and 0.3 mol of urea in a suitable reactor. The molar ratio of urea to glyoxylic acid can be optimized, with ratios like 4:1 being reported.

-

Add the catalyst to the reaction mixture.

-

Heat the mixture. Reaction conditions can vary, for example, 75°C for 5 hours or 90°C for 10 hours under microwave irradiation.

-

After the reaction is complete, cool the mixture and filter to remove the catalyst.

-

Purify the crude product by recrystallization from a suitable solvent like hot water.

-

Dry the resulting crystals to obtain pure Allantoin.

-

Confirm product identity and purity using methods such as melting point determination, infrared spectroscopy, and elemental analysis.

-

In Vivo Wound Healing Assay (Rat Model)

This protocol describes a general method for assessing the wound-healing properties of a topical formulation containing Allantoin.

-

Objective: To evaluate the efficacy of an Allantoin-containing hydrogel in promoting wound closure in a surgical incision model.

-

Subjects: Wistar rats (or other appropriate animal model).

-

Procedure:

-

Acclimatization: House animals under standard laboratory conditions for a set period before the experiment.

-

Anesthesia and Wound Creation: Anesthetize the animals. Shave and disinfect the dorsal region. Create a standardized full-thickness excisional wound using a sterile biopsy punch.

-

Grouping: Divide the animals into at least two groups: a control group (receiving no treatment or a placebo vehicle) and a treatment group (receiving the topical Allantoin formulation).

-

Treatment Application: Apply the specified formulation topically to the wound site daily or as determined by the study design.

-

Wound Measurement: On designated days (e.g., Day 0, 4, 7, 14), photograph the wounds with a scale marker. Calculate the wound area using digital image analysis software.

-

Data Analysis: Calculate the percentage of wound contraction at each time point compared to the initial wound area.

-

Histological Analysis (Optional): At the end of the study, euthanize the animals and collect tissue samples from the wound site for histological examination to assess parameters like re-epithelialization, collagen deposition, and inflammatory cell infiltration.

-

Statistical Analysis: Compare the wound closure rates and histological scores between the control and treatment groups using appropriate statistical tests.

-

Conclusion

This compound is a valuable ingredient in therapeutic skincare, leveraging the well-established properties of its components. Allantoin offers significant benefits in promoting wound healing, reducing inflammation, and moisturizing the skin through multiple mechanisms, including the stimulation of fibroblast proliferation and modulation of inflammatory pathways. Biotin contributes as a skin-conditioning agent, supporting overall skin health. While not a singular novel therapeutic entity for a specific disease, the combination provides a multi-faceted approach to maintaining skin integrity and managing conditions associated with irritation and impaired barrier function. The provided protocols and data serve as a technical foundation for researchers and developers working on advanced dermatological and cosmetic formulations.

References

Allantoin and Biotin: A Synergistic Approach to Accelerated Wound Healing

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The intricate process of wound healing demands a multifaceted therapeutic approach that can modulate inflammation, promote cellular proliferation and migration, and facilitate extracellular matrix (ECM) remodeling. This technical guide provides a preliminary investigation into the synergistic potential of a combination therapy utilizing Allantoin and Biotin for accelerated and enhanced wound healing. Allantoin, a well-established wound healing agent, is known for its anti-inflammatory, keratolytic, and cell-proliferating properties.[1][2][3] Biotin, an essential B-vitamin, plays a crucial role in cellular metabolism, providing the necessary energy and substrates for the demanding process of tissue repair. While limited direct evidence exists for their combined use, this guide synthesizes the individual mechanisms of action to propose a synergistic framework for their application in wound care. We present available quantitative data, detailed experimental protocols for in vitro and in vivo evaluation, and conceptual signaling pathways to provide a comprehensive resource for researchers and drug development professionals exploring novel wound healing therapies.

Proposed Mechanism of Action: A Synergistic Hypothesis

While Allantoin and Biotin have distinct primary mechanisms, their combination is hypothesized to create a synergistic effect that addresses multiple phases of the wound healing cascade.

Allantoin's Role:

Allantoin's efficacy in wound healing is attributed to its ability to:

-

Regulate the Inflammatory Response: Allantoin has been shown to modulate the inflammatory phase of wound healing, which is a critical initial step for clearing debris and preventing infection.[4]

-

Stimulate Fibroblast Proliferation and ECM Synthesis: It promotes the proliferation of fibroblasts, the primary cells responsible for producing the ECM components, such as collagen, that are essential for tissue reconstruction.[4] Studies suggest that Allantoin may influence the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of fibroblast activity and collagen synthesis.

-

Promote Keratinocyte Proliferation and Re-epithelialization: Allantoin's keratolytic and cell-proliferating properties aid in the removal of necrotic tissue and stimulate the growth of keratinocytes, leading to faster re-epithelialization of the wound.

Biotin's Contribution:

Biotin, as a coenzyme for several carboxylases, is vital for key metabolic processes that provide the building blocks and energy required for wound repair:

-

Energy Production: The process of wound healing is highly energy-dependent. Biotin-dependent carboxylases are integral to gluconeogenesis and the catabolism of amino acids, ensuring a steady supply of glucose and other energy substrates to the proliferating cells in the wound bed.

-

Fatty Acid Synthesis: Biotin is essential for the synthesis of fatty acids, which are critical components of cell membranes. Rapid cell proliferation during wound healing necessitates a high rate of membrane biosynthesis.

-

Amino Acid Metabolism: Biotin plays a role in the metabolism of several essential amino acids, which are the building blocks for proteins, including collagen.

The Synergistic Effect:

The proposed synergy lies in the complementary actions of Allantoin and Biotin. Allantoin actively promotes the cellular processes of healing (inflammation modulation, fibroblast and keratinocyte proliferation), while Biotin provides the essential metabolic support for these processes to occur efficiently. By ensuring that the rapidly dividing and migrating cells have an adequate supply of energy and biosynthetic precursors, Biotin can potentially amplify the pro-healing effects of Allantoin, leading to a more robust and accelerated healing outcome.

Data Presentation: Quantitative Analysis of Allantoin in Wound Healing

The following tables summarize quantitative data from a key preclinical study investigating the efficacy of Allantoin in an in vivo excisional wound model in rats.

Table 1: In Vivo Wound Contraction Rate with Topical Allantoin Treatment

| Time Point | Control (% Contraction) | 5% Allantoin Emulsion (% Contraction) |

| Day 3 | 10.5 ± 2.1 | 15.2 ± 1.8 |

| Day 7 | 35.1 ± 3.5 | 42.8 ± 3.1 |

| Day 14 | 78.2 ± 4.2 | 85.6 ± 3.9 |

Data adapted from Araújo et al. (2010). Values are presented as mean ± SEM.

Table 2: Histological Scoring of Wound Healing Parameters with Topical Allantoin Treatment

| Parameter | Time Point | Control | 5% Allantoin Emulsion |

| Inflammatory Cells | Day 7 | +++ | ++ |

| Day 14 | ++ | + | |

| Fibroblast Proliferation | Day 7 | ++ | +++ |

| Day 14 | +++ | +++ | |

| Collagen Deposition | Day 7 | + | ++ |

| Day 14 | ++ | +++ | |

| Re-epithelialization | Day 14 | Partial | Complete |

Scoring: + (mild), ++ (moderate), +++ (marked). Data conceptually summarized from Araújo et al. (2010).

Experimental Protocols

In Vitro Scratch Assay for Cell Migration

This protocol is designed to assess the effect of Allantoin and Biotin on the migration of dermal fibroblasts or keratinocytes in vitro.

Materials:

-

Human Dermal Fibroblasts (HDFs) or Human Epidermal Keratinocytes (HEKs)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Allantoin (stock solution in sterile water or DMSO)

-

Biotin (stock solution in sterile water)

-

24-well tissue culture plates

-

200 µL pipette tips

-

Inverted microscope with a camera

Procedure:

-

Cell Seeding: Seed HDFs or HEKs into 24-well plates at a density that will form a confluent monolayer within 24-48 hours.

-

Monolayer Formation: Incubate the cells at 37°C in a 5% CO2 incubator until they reach 90-100% confluency.

-

Scratch Creation: Using a sterile 200 µL pipette tip, create a linear scratch through the center of the cell monolayer in each well.

-

Washing: Gently wash the wells twice with PBS to remove detached cells and debris.

-

Treatment: Replace the PBS with serum-free or low-serum (0.5-1% FBS) DMEM containing the desired concentrations of Allantoin, Biotin, or a combination of both. A vehicle control (e.g., sterile water or DMSO) and an untreated control should be included.

-

Image Acquisition: Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. This is the 0-hour time point.

-

Incubation and Monitoring: Return the plate to the incubator and capture images of the same scratch area at regular intervals (e.g., 6, 12, and 24 hours).

-

Data Analysis: The rate of wound closure can be quantified by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: ((Initial Scratch Area - Scratch Area at Time X) / Initial Scratch Area) * 100

In Vivo Excisional Wound Healing Model

This protocol describes a standard method for evaluating the wound healing potential of topical formulations in a rodent model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Male or female Wistar or Sprague-Dawley rats (8-10 weeks old)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps, 6mm biopsy punch)

-

Topical formulations (e.g., Allantoin-Biotin cream/gel, vehicle control, untreated control)

-

Digital caliper or ruler

-

Histology supplies (formalin, paraffin, hematoxylin and eosin stain, Masson's trichrome stain)

Procedure:

-

Animal Acclimatization: Acclimate the rats to the housing conditions for at least one week prior to the experiment.

-

Anesthesia and Hair Removal: Anesthetize the rat and shave the dorsal thoracic region.

-

Wound Creation: Create a full-thickness excisional wound on the shaved back of each rat using a sterile 6mm biopsy punch.

-

Group Allocation: Randomly divide the animals into treatment groups (e.g., Untreated, Vehicle Control, Allantoin, Biotin, Allantoin + Biotin).

-

Topical Application: Apply the respective topical formulation to the wound area once daily for the duration of the study (typically 14-21 days).

-

Wound Area Measurement: On days 0, 3, 7, 10, and 14 (and subsequently as needed), take digital photographs of the wounds with a ruler for scale. The wound area can be measured using image analysis software. Calculate the percentage of wound contraction as described in the in vitro protocol.

-

Histological Analysis: At the end of the study, euthanize the animals and excise the entire wound, including a margin of surrounding healthy skin. Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section.

-

Staining and Evaluation: Stain the tissue sections with Hematoxylin and Eosin (H&E) to evaluate re-epithelialization, inflammatory cell infiltration, and granulation tissue formation. Use Masson's trichrome stain to assess collagen deposition and maturation. A semi-quantitative scoring system can be used to evaluate these parameters.

Visualization of Pathways and Workflows

Signaling Pathways

Caption: Proposed Allantoin Signaling Pathway in Fibroblasts.

Caption: Hypothesized Synergistic Action of Allantoin and Biotin.

Experimental Workflow

Caption: Integrated Experimental Workflow for Evaluation.

Conclusion and Future Directions

The preliminary investigation presented in this guide suggests a strong theoretical basis for the synergistic use of Allantoin and Biotin in promoting wound healing. The established pro-healing properties of Allantoin, combined with the fundamental metabolic support provided by Biotin, offer a promising dual-action approach to wound care.

Future research should focus on:

-

In vitro and in vivo studies to directly test the synergistic hypothesis and quantify the combined effects of Allantoin and Biotin on wound healing parameters.

-

Dose-response studies to determine the optimal concentrations of each component in a combination therapy.

-

Formulation development to create stable and effective topical delivery systems for the combined actives.

-

Mechanistic studies to elucidate the precise signaling pathways modulated by the Allantoin-Biotin combination.

By pursuing these research avenues, the full therapeutic potential of an Allantoin-Biotin combination can be explored, potentially leading to the development of novel and more effective treatments for acute and chronic wounds.

References

The Synergistic Dance of Allantoin and Biotin: A Technical Guide to Enhancing Cell Culture Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of cell culture, the quest for optimizing cellular health, proliferation, and function is paramount. This technical guide delves into the promising synergistic effects of two well-established, yet not extensively studied in combination, biomolecules: allantoin and biotin. While both compounds are individually recognized for their beneficial roles in cellular processes, their combined application presents a compelling avenue for enhancing cell culture outcomes. This document provides a comprehensive overview of their individual mechanisms, hypothesizes their synergistic interactions, and offers detailed experimental protocols to investigate these effects. Through structured data presentation and visual pathway diagrams, this guide aims to equip researchers with the foundational knowledge to explore the synergistic potential of allantoin and biotin in their specific cell culture systems.

Introduction: The Individual Merits of Allantoin and Biotin in Cellular Physiology

Allantoin, a diureide of glyoxylic acid, is a naturally occurring compound renowned for its wound-healing, anti-inflammatory, and cell-proliferating properties.[1][2][3] It is known to stimulate the proliferation of fibroblasts and keratinocytes, crucial cell types in tissue regeneration and wound repair.[3] Mechanistically, allantoin has been shown to modulate inflammatory pathways by downregulating pro-inflammatory cytokines such as TNF-α and IL-6, an effect believed to be mediated through the inhibition of NF-κB signaling.[3] Furthermore, it enhances the synthesis of the extracellular matrix, providing structural support for tissue growth.

Biotin, or vitamin B7, is an essential water-soluble vitamin that acts as a crucial coenzyme for several carboxylases. These enzymes are vital for fundamental metabolic processes, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis, all of which are indispensable for cell growth and energy production. Beyond its metabolic role, biotin is implicated in cell signaling and the regulation of gene expression through the biotinylation of histones, suggesting a role in cell cycle progression and proliferation. Studies have shown that biotin deficiency can impair cell proliferation, while supplementation can enhance it.

While the individual benefits of allantoin and biotin are well-documented, the potential for synergistic interaction in a cell culture context remains a largely unexplored frontier. This guide puts forth the hypothesis that the combined application of allantoin and biotin can lead to enhanced cell proliferation, improved cell viability, and modulated inflammatory responses that surpass the effects of either compound administered alone.

Hypothesized Synergistic Mechanisms

We propose that the synergy between allantoin and biotin stems from their complementary roles in cellular function. Allantoin's ability to promote cell division and reduce inflammation creates a favorable environment for biotin to exert its metabolic and gene-regulatory functions more effectively.

Logical Relationship of Hypothesized Synergy

References

Biotin's Role in Gene Expression and Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin, also known as vitamin B7, is a water-soluble vitamin that has long been recognized for its essential role as a cofactor for several carboxylases involved in key metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[1][2] However, a growing body of evidence reveals that biotin's functions extend far beyond its coenzyme activity, implicating it as a critical regulator of gene expression.[3] This guide provides a comprehensive technical overview of the molecular mechanisms through which biotin influences gene expression and regulation, with a focus on experimental data and methodologies for researchers in academia and the pharmaceutical industry.

Biotin's regulatory roles are multifaceted, involving direct covalent modification of histones, modulation of transcription factor activity, and the generation of signaling molecules. These mechanisms collectively impact a wide array of cellular processes, including cell proliferation, immune response, and glucose metabolism. Understanding these intricate pathways is crucial for elucidating the etiology of biotin-related metabolic disorders and for the development of novel therapeutic strategies.

Core Mechanisms of Biotin-Mediated Gene Regulation

Biotin exerts its influence on gene expression through several distinct, yet potentially interconnected, mechanisms:

-

Covalent Modification of Histones (Biotinylation): Biotin can be covalently attached to lysine residues of histones, a post-translational modification known as biotinylation. This process is catalyzed primarily by holocarboxylase synthetase (HCS) and potentially to a lesser extent by biotinidase . Histone biotinylation is considered an epigenetic mark that is typically associated with gene silencing and the maintenance of genome stability, particularly in repeat regions and transposable elements.

-

Regulation of Transcription Factor Activity: Biotin status has been shown to modulate the activity of key transcription factors.

-

NF-κB (Nuclear Factor kappa B): Biotin deficiency can lead to the nuclear translocation of NF-κB, a transcription factor that plays a pivotal role in inflammatory responses and cell survival.

-

Sp1 and Sp3: The nuclear abundance and DNA-binding activity of the ubiquitous transcription factors Sp1 and Sp3 are dependent on biotin levels, influencing the expression of numerous genes.

-

-

Biotinyl-AMP Signaling Pathway: The intermediate in the biotinylation reaction, biotinyl-5'-AMP , can act as a signaling molecule. It has been proposed to activate soluble guanylate cyclase (sGC), leading to an increase in cyclic GMP (cGMP) and the activation of cGMP-dependent protein kinase (PKG), which in turn can modulate gene expression.

Quantitative Data on Biotin's Effect on Gene Expression

The following tables summarize quantitative data from studies investigating the impact of biotin on gene expression and related molecular events.

Table 1: Effect of Biotin Supplementation on Cytokine and Enzyme mRNA Expression in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Gene | Fold Change (Post-supplementation vs. Pre-supplementation) | Reference |

| Interferon-gamma (IFN-γ) | 4.3 | |

| Interleukin-1beta (IL-1β) | 5.6 | |

| 3-methylcrotonyl-CoA carboxylase (MCC) | 8.9 | |

| Interleukin-4 (IL-4) | -6.8 (decrease) |

Table 2: Effect of Biotin Status on Sp1 and Sp3 DNA-Binding Activity in Jurkat Cells

| Transcription Factor | DNA-Binding Site | Percent Increase in Binding (Biotin-supplemented vs. Biotin-deficient) | Reference |

| Sp1 | GC box | 76 - 149% | |

| Sp3 | GC box | 76 - 149% | |

| Sp1 | CACCC box | 76 - 149% | |

| Sp3 | CACCC box | 76 - 149% |

Table 3: Quantitative Analysis of Histone Biotinylation

| Cell Line | [3H]biotin bound (fmoles/mg histones) | Estimated Percentage of Biotinylated H3/H4 | Reference |

| Jurkat | 2.6 ± 0.2 | < 0.001% | |

| HeLa | 104 ± 12 | < 0.001% |

Signaling Pathways and Regulatory Networks

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in biotin-mediated gene regulation.

References

The Metabolic Pathway of Allantoin in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allantoin, a diureide of glyoxylic acid, is a key intermediate in the metabolic pathway of purine degradation in most mammals. It is formed from the oxidation of uric acid, a reaction catalyzed by the enzyme uricase (urate oxidase). While in many non-mammalian vertebrates and other organisms, allantoin is further catabolized to ammonia and carbon dioxide through the actions of allantoinase, allantoicase, and ureidoglycolate lyase, the metabolic fate of allantoin in mammals is largely truncated. The majority of mammals excrete allantoin as the final product of purine catabolism due to the evolutionary loss of key enzymes in the downstream pathway.[1][2][3] This guide provides a detailed technical overview of the allantoin metabolic pathway in mammals, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

The Core Metabolic Pathway

The conversion of purine nucleotides to allantoin is a critical process for nitrogen excretion and the prevention of hyperuricemia in most mammals.[3] The pathway originates from the breakdown of purine nucleotides (adenosine monophosphate and guanosine monophosphate) to xanthine, which is then oxidized to uric acid by xanthine oxidase.

The pivotal step in allantoin metabolism is the enzymatic conversion of uric acid. In most mammals, with the notable exception of humans and some higher primates where the gene for uricase is non-functional, uricase catalyzes the oxidation of uric acid to 5-hydroxyisourate.[4] This unstable intermediate is then non-enzymatically or enzymatically hydrolyzed to OHCU (2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline), which is subsequently decarboxylated to form (+)-allantoin.

While it was traditionally believed that the degradation of allantoin ceases at this point in mammals, some evidence suggests the presence and activity of ureidoglycolate lyase in mammalian tissues, such as the rat liver mitochondria. This enzyme can catalyze the conversion of (S)-ureidoglycolate to glyoxylate and urea. However, the preceding enzymes required to produce ureidoglycolate from allantoin, namely allantoinase and allantoicase, are generally considered absent in mammals.

Quantitative Data on Allantoin Metabolism

The following tables summarize key quantitative data related to the enzymes and metabolites in the allantoin pathway.

Table 1: Enzyme Commission (EC) Numbers of Key Enzymes

| Enzyme | EC Number |

| Xanthine Oxidase | 1.17.3.2 |

| Uricase (Urate Oxidase) | 1.7.3.3 |

| Allantoinase | 3.5.2.5 |

| Allantoicase | 3.5.3.4 |

| Ureidoglycolate Lyase | 4.3.2.3 |

Table 2: Kinetic Parameters of Rat Liver Ureidoglycollate Lyase

| Substrate | Apparent Km (mM) |

| Ureidoglycollate | 17 |

| Data from Fujiwara et al. (1988) |

Table 3: Allantoin and Uric Acid Levels in Mammalian Body Fluids

| Analyte | Fluid | Concentration Range | Species |

| Uric Acid | Serum | 1-2 mg/dL | Most Mammals |

| Allantoin | Serum | Varies (species-dependent) | Mammals with Uricase |

| Allantoin | Urine | Major end-product of purine metabolism | Most Mammals |

| Note: Specific concentrations can vary significantly based on diet, species, and physiological state. |

Experimental Protocols

Determination of Allantoin by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods described for the analysis of allantoin in biological and pharmaceutical samples.

Methodology:

-

Sample Preparation:

-

For serum or plasma, proteins are typically precipitated with a solvent like acetonitrile or methanol.

-

For urine, samples may be diluted with the mobile phase.

-

Solid tissues should be homogenized in a suitable buffer before extraction.

-

Extract the sample with a solvent mixture such as methanol:water (70:30 v/v).

-

Centrifuge the extract to pellet any precipitates.

-

Filter the supernatant through a 0.45 µm syringe filter prior to injection.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is commonly used.

-

Mobile Phase: A common mobile phase for C18 columns is a phosphate buffer at an acidic pH (e.g., pH 3.0). For HILIC columns, a mixture of acetonitrile and water with an additive like formic acid is often employed.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 210-220 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of pure allantoin.

-

Inject the standards and the prepared samples into the HPLC system.

-

Quantify the allantoin concentration in the samples by comparing the peak area to the standard curve.

-

Enzymatic Assay for Allantoinase Activity

This protocol is based on the colorimetric determination of allantoate, the product of the allantoinase reaction.

Principle: Allantoinase hydrolyzes allantoin to allantoic acid. The allantoic acid is then acid-hydrolyzed to glyoxylate and urea. The glyoxylate can be reacted with a chromogenic reagent for spectrophotometric quantification.

Methodology:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), 10 mM allantoin, and the enzyme extract.

-

Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding an acid, such as 0.2 N HCl.

-

-

Detection of Glyoxylate:

-

Heat the acidified reaction mixture in a boiling water bath for approximately 4 minutes to facilitate the breakdown of allantoate to glyoxylate and urea.

-

Cool the samples and add a solution of 2,4-dinitrophenylhydrazine or phenylhydrazine to react with the glyoxylate.

-

Measure the absorbance of the resulting phenylhydrazone derivative at an appropriate wavelength (e.g., 450 nm for the 2,4-dinitrophenylhydrazone).

-

-

Calculation of Activity:

-

Prepare a standard curve using known concentrations of glyoxylate.

-

Calculate the amount of glyoxylate produced in the enzymatic reaction from the standard curve.

-

Express the allantoinase activity in units such as µmol of product formed per minute per mg of protein.

-

Conclusion

The metabolic pathway of allantoin in mammals is a streamlined process primarily focused on the conversion of uric acid to allantoin for excretion. The absence of a complete downstream degradation pathway in most mammals, particularly in humans, has significant physiological and evolutionary implications, most notably the predisposition to hyperuricemia and gout in humans. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to investigate this pathway, quantify its metabolites, and assess the activity of its key enzymes. A thorough understanding of allantoin metabolism is crucial for studies related to purine metabolism disorders, oxidative stress, and the development of therapeutic interventions.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. The Role of Uric Acid in Human Health: Insights from the Uricase Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uricase (Urate Oxidase) - Proteopedia, life in 3D [proteopedia.org]

Allantoin: A Deep Dive into its Anti-Inflammatory Properties

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Allantoin, a diureide of glyoxylic acid, is a naturally occurring compound found in various organisms, including plants like comfrey and animals. For decades, it has been a staple in cosmetic and pharmaceutical formulations, primarily recognized for its wound-healing and soothing properties.[1][2] Recent scientific investigations have delved deeper into the molecular mechanisms underlying these effects, revealing potent anti-inflammatory and antioxidant activities.[3][4] This technical guide provides an in-depth analysis of the anti-inflammatory properties of allantoin, summarizing key experimental findings, detailing methodologies, and visualizing the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of allantoin.

Mechanism of Action: A Multi-Faceted Anti-Inflammatory Response

Allantoin exerts its anti-inflammatory effects through a combination of mechanisms, primarily centered around the modulation of key signaling pathways and the reduction of oxidative stress. The core of its action lies in the downregulation of pro-inflammatory mediators and the enhancement of antioxidant defenses.

Inhibition of Pro-Inflammatory Cytokine Production

A hallmark of inflammation is the excessive production of pro-inflammatory cytokines. Allantoin has been shown to effectively suppress the expression and secretion of several key cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1).[3] This inhibitory action helps to dampen the inflammatory cascade and mitigate tissue damage. In a study involving patients with psoriasis, a shampoo containing allantoin was found to decrease inflammation by reducing the expression of IL-4 and IL-5.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. Allantoin is believed to inhibit NF-κB signaling in immune cells. While the precise mechanism of allantoin's direct interaction is still under investigation, studies on similar anti-inflammatory compounds suggest that it may involve the inhibition of IκBα (inhibitor of kappa B alpha) degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. By blocking this key step, allantoin effectively halts the transcription of NF-κB target genes, including those for pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Attenuation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, comprising cascades such as ERK, JNK, and p38, plays a crucial role in translating extracellular stimuli into cellular inflammatory responses. While direct evidence for allantoin's effect on specific MAPKs is still emerging, its ability to suppress the production of inflammatory mediators suggests a potential modulatory role on this pathway. For instance, the inhibition of pro-inflammatory cytokine production, which is often downstream of MAPK activation, points towards an indirect regulatory effect.

Antioxidant Properties

Oxidative stress is intricately linked to inflammation, with reactive oxygen species (ROS) acting as signaling molecules that can perpetuate the inflammatory response. Allantoin has demonstrated notable antioxidant properties. It is a product of uric acid oxidation, a known scavenger of ROS. Studies have shown that allantoin can neutralize free radicals and enhance the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). By mitigating oxidative stress, allantoin helps to break the vicious cycle of inflammation and cellular damage.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative overview of allantoin's anti-inflammatory efficacy.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Allantoin

| Cell Line | Inflammatory Stimulus | Allantoin Concentration | Inhibited Mediator | % Inhibition / Effect | Reference |

| RBL-2H3 | Compound 48/80 (20 µg/mL) | 30 µM | β-Hexosaminidase | Dose-dependent inhibition | |

| RBL-2H3 | Compound 48/80 (20 µg/mL) | 60 µM | β-Hexosaminidase | Dose-dependent inhibition | |

| RBL-2H3 | Compound 48/80 (20 µg/mL) | 30 µM | Histamine | Dose-dependent inhibition | |

| RBL-2H3 | Compound 48/80 (20 µg/mL) | 60 µM | Histamine | Dose-dependent inhibition | |

| RBL-2H3 | Compound 48/80 | 30 µM | TNF-α | Dose-dependent reduction | |

| RBL-2H3 | Compound 48/80 | 60 µM | TNF-α | Dose-dependent reduction | |

| RBL-2H3 | Compound 48/80 | 30 µM | IL-8 | Dose-dependent reduction | |

| RBL-2H3 | Compound 48/80 | 60 µM | IL-8 | Dose-dependent reduction | |

| RBL-2H3 | Compound 48/80 | 30 µM | MCP-1 | Dose-dependent reduction | |

| RBL-2H3 | Compound 48/80 | 60 µM | MCP-1 | Dose-dependent reduction | |

| Human Serum Albumin | Thermal Denaturation | 0.25 - 2 mg/mL | Albumin Denaturation | 78.78 ± 1.83% to 87.20 ± 2.11% |

Table 2: In Vivo Anti-Inflammatory Effects of Allantoin

| Animal Model | Inflammatory Condition | Allantoin Treatment | Outcome Measure | Result | Reference |

| Senile Male Rats | Irradiation-induced oxidative stress | 100 mg/kg (i.p.) | Superoxide Dismutase, Glutathione Reductase, Glutathione | Improvement in all oxidative stress parameters | |

| Female Wistar Rats | Excisional wound | 5% Allantoin emulsion (topical) | Inflammatory cell infiltration | Reduced inflammatory cells from day 3 | |

| Goats | Excisional wound | 3% Allantoin with 3g zinc oxide (topical) | Inflammatory process | Less intense inflammatory process | |

| Mice | Compound 48/80-induced passive cutaneous anaphylaxis | Not specified | Paw swelling, Evans Blue extravasation | Decreased swelling and extravasation | |

| Mice | Compound 48/80-induced active systemic anaphylaxis | Not specified | Serum levels of TNF-α, IL-8 | Reduced cytokine levels |

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Allantoin's Anti-Inflammatory Signaling Pathway Modulation.

Caption: General workflow for in vitro anti-inflammatory assays.

References

The Role of Biotinylation in Protein-Protein Interaction Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Biotinylation, the process of covalently attaching biotin to a protein, has emerged as a powerful and versatile tool for elucidating these complex networks. This guide provides a comprehensive overview of biotinylation techniques, with a focus on their application in PPI studies, detailed experimental protocols, and quantitative data to inform experimental design.

Core Principles of Biotinylation for PPI Studies

Biotin (Vitamin B7) is a small molecule (244.31 g/mol ) that forms one of the strongest known non-covalent interactions in nature with the proteins avidin and streptavidin.[1][2] This exceptionally high affinity (dissociation constant, Kd ≈ 10-14 to 10-15 M) and specificity form the basis of biotin-streptavidin-based affinity purification, a cornerstone of many PPI study workflows.[1][3][4] The small size of the biotin tag is unlikely to interfere with the natural function of the protein of interest.